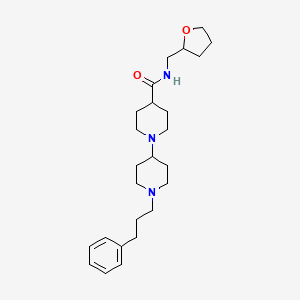methanone](/img/structure/B6075658.png)
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule that belongs to the class of piperidine compounds and has a molecular weight of 357.46 g/mol.
作用机制
The mechanism of action of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation and oxidative stress. [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods and the improvement of the solubility of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone could lead to its wider use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone as a therapeutic agent for various diseases.
合成方法
The synthesis of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a multistep process that involves the reaction of piperidine with 3-isopropoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-hydroxybenzyl chloride. The yield of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is around 50%, and the purity of the compound can be increased by recrystallization.
科学研究应用
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anti-cancer agent. In vitro studies have shown that [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis. Additionally, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)26-21-7-3-5-18(13-21)22(25)19-6-4-12-23(15-19)14-17-8-10-20(24)11-9-17/h3,5,7-11,13,16,19,24H,4,6,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOHWKOIVWFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)

![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)
![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
![3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6075603.png)
![{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B6075607.png)
![1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane](/img/structure/B6075610.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B6075620.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6075640.png)
![ethyl 3-(2-methylbenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6075647.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)
![2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6075661.png)